

# What is the chemical structure of Deschloro-Zopiclone

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## Compound of Interest

Compound Name: Deschloro-Zopiclone

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## An In-depth Technical Guide to Deschloro-Zopiclone

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Deschloro-Zopiclone**, an active metabolite and known impurity of the non-benzodiazepine hypnotic agent, Zopiclone. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

### Chemical Identity and Structure

**Deschloro-Zopiclone** is structurally similar to its parent compound, Zopiclone, with the notable absence of a chlorine atom on the pyridine ring. This substitution significantly influences its pharmacological profile.

The fundamental chemical identifiers for **Deschloro-Zopiclone** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate	[1]
CAS Number	1348046-61-6	[1][2][3][4]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>6</sub> O <sub>3</sub>	[1][3][4]
Molecular Weight	354.36 g/mol	[2][3][4]
SMILES String	CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4	[1]

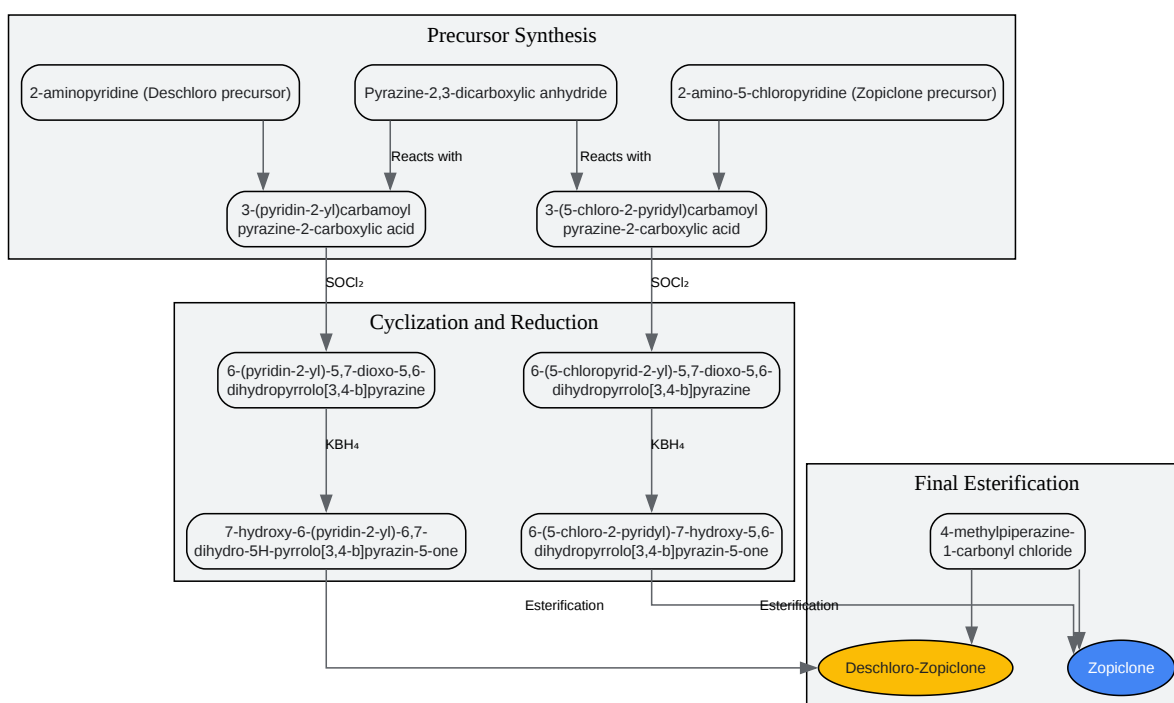
## Synthesis and Formulation

**Deschloro-Zopiclone** is primarily encountered as an impurity in the synthesis of Zopiclone and as a metabolite.[2][5] While specific industrial synthesis protocols for **Deschloro-Zopiclone** are not widely published, its formation can be inferred from the synthesis of Zopiclone. The synthesis of Zopiclone involves the esterification of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[6] The absence of the chlorination step of the pyridine ring in the starting materials would logically result in the formation of **Deschloro-Zopiclone**.

For research purposes, **Deschloro-Zopiclone** is available as a reference standard for analytical applications.[7]

## Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route for Zopiclone, highlighting the stage where the absence of chlorination would lead to the formation of **Deschloro-Zopiclone**.



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**Fig. 1:** Plausible comparative synthesis of **Deschloro-Zopiclone** and Zopiclone.

## Spectroscopic Data

Detailed spectroscopic data for **Deschloro-Zopiclone** is not extensively published in peer-reviewed literature. However, as a reference, the spectroscopic data for the parent compound, Zopiclone, is well-characterized.

### Spectroscopic Data for Zopiclone

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 100.40 MHz)	δ (ppm): 147.79, 155.62, 128.31, 54.55, 46.12, 146.76, 79.12, 116.11, 143.92, 162.94, 147.83, 153.44, 44.12, 148.41, 138.11.[8]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100.40 MHz)	Shifts [ppm]:Intensity: 147.79:875.00, 155.62:602.00, 128.31:605.00, 54.55:660.00, 46.12:850.00, 146.76:878.00, 79.12:813.00, 116.11:953.00, 143.92:477.00, 162.94:475.00, 147.83:559.00, 153.44:569.00, 44.12:1000.00, 148.41:898.00, 138.11:854.00.[8]
Mass Spectrum (EI)	m/z Top Peak: 143; 2nd Highest: 245.[8]

## Pharmacological Profile

**Deschloro-Zopiclone** is recognized as a metabolite of Zopiclone.[9] Zopiclone itself is a non-benzodiazepine hypnotic that acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA.[10][11]

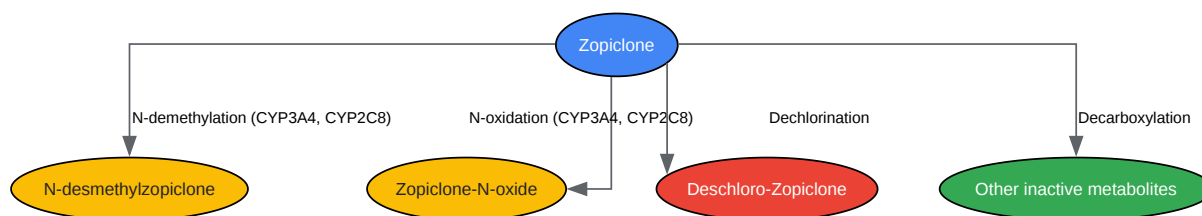
## Mechanism of Action

While specific binding affinity studies for **Deschloro-Zopiclone** are not readily available, it is presumed to interact with the GABA-A receptor complex in a manner similar to Zopiclone, albeit with potentially different affinity and efficacy due to the absence of the electron-withdrawing chlorine atom. Zopiclone and its active metabolites modulate the receptor to produce sedative, anxiolytic, anticonvulsant, and myorelaxant effects.[10]

## Metabolism

Zopiclone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8.[12] The major metabolic pathways are N-demethylation to form N-desmethylzopiclone (NDZOP) and N-oxidation to form Zopiclone-N-oxide (ZOPNO).[12][13]

**Deschloro-Zopiclone** arises from the metabolism of Zopiclone where the chlorine atom is removed.



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**Fig. 2:** Major metabolic pathways of Zopiclone.

## Experimental Protocols

The following sections outline general experimental protocols relevant to the study of **Deschloro-Zopiclone**. These are based on established methods for Zopiclone and its metabolites.

## Synthesis and Purification (Hypothetical)

A detailed protocol for the specific synthesis of **Deschloro-Zopiclone** is not publicly available. However, a general procedure adapted from Zopiclone synthesis would involve:

- **Reaction Setup:** In an anhydrous organic solvent (e.g., dichloromethane or N,N-dimethylformamide), combine the un-chlorinated precursor, 7-hydroxy-6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one, with 1-chloroformyl-4-methylpiperazine hydrochloride.
- **Catalysis:** Add a suitable base (e.g., triethylamine or pyridine) and a catalyst such as 4-dimethylaminopyridine (DMAP).
- **Reaction Conditions:** The reaction is typically carried out at reflux for several hours.
- **Workup and Purification:** After the reaction is complete, the mixture is washed with water, and the organic layer is separated and concentrated. The crude product can then be purified by recrystallization from a suitable solvent like ethyl acetate to yield **Deschloro-Zopiclone**.

## Analytical Method: LC-MS/MS for Quantification in Urine

This protocol is adapted from a validated method for Zopiclone and its major metabolites.<sup>[14]</sup>

- Sample Preparation:
  - To 100 µL of urine, add an internal standard solution.
  - Perform solid-phase extraction (SPE) or a simple dilute-and-shoot method depending on the required sensitivity.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
  - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5 µL.
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Deschloro-Zopiclone** and the internal standard.

## In Vitro Assay: GABA-A Receptor Binding

This is a generalized protocol for assessing the binding affinity of a compound to the GABA-A receptor.

- Tissue Preparation: Prepare synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).
- Binding Assay:
  - Incubate the brain membranes with a radiolabeled ligand (e.g., [<sup>3</sup>H]-Flunitrazepam) and varying concentrations of **Deschloro-Zopiclone** in a suitable buffer.

- Allow the mixture to incubate to reach equilibrium.
- Separation and Detection:
  - Separate the bound and free radioligand by rapid filtration through glass fiber filters.
  - Wash the filters to remove non-specifically bound radioactivity.
  - Quantify the radioactivity on the filters using liquid scintillation counting.
- Data Analysis:
  - Determine the concentration of **Deschloro-Zopiclone** that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ).
  - Calculate the equilibrium dissociation constant ( $K_i$ ) using the Cheng-Prusoff equation.

## Conclusion

**Deschloro-Zopiclone** is a key compound in the study of Zopiclone's pharmacology and toxicology. As both a metabolite and a synthetic impurity, its characterization is crucial for a complete understanding of the parent drug's profile. While there is a need for more detailed public data on its specific pharmacological activities and spectroscopic properties, the information available provides a solid foundation for further research in this area. The experimental protocols outlined here offer a starting point for scientists aiming to investigate the properties of this and related compounds.

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